molecular formula C21H20FN3O4S B2392243 1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862798-01-4

1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2392243
CAS No.: 862798-01-4
M. Wt: 429.47
InChI Key: UIPWTBDSIVDELF-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a 1,3-oxazole core substituted with a benzenesulfonyl group and a 2-fluorophenyl ring, linked to a piperidine-4-carboxamide moiety. This structure is analogous to a class of compounds investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I . Compounds with this pharmacophore have demonstrated selective cytotoxicity in phenotypic screens against cancer cell lines, such as pancreatic cancer models, that are dependent on aerobic metabolism . The integration of the sulfonamide and fluorophenyl groups is critical for optimal binding and potency, as suggested by structure-activity relationship (SAR) studies on related molecules . The piperidine-4-carboxamide group is a privileged structure in drug discovery, frequently contributing to favorable physicochemical properties and target interaction . Researchers can utilize this compound as a key reference standard or starting point for the development of novel therapeutic agents targeting energy metabolism in cancer cells. It is supplied for research purposes to aid in the exploration of OXPHOS inhibition, mechanism-of-action studies, and the investigation of potential treatments for OXPHOS-dependent cancers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPWTBDSIVDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

This method involves cyclodehydration of α-acylamino ketones. For the target compound, a modified approach is utilized:

  • Substrate preparation : A 2-acylamino ketone precursor is synthesized by reacting 2-fluorobenzoyl chloride with a β-ketoamide derivative.
  • Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) catalyzes intramolecular cyclization at 80–100°C for 4–6 hours.

Example protocol :

2-Acetamido-1-(2-fluorophenyl)propan-1-one (5.0 g) is heated with PPA (15 mL) at 90°C for 5 hours.  
The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.  
Yield: 78%.  

Hantzsch Oxazole Synthesis

An alternative route employs α-haloketones and amides:

  • Reaction of 2-fluoro-α-bromoacetophenone with benzamide in dimethylformamide (DMF) at 60°C.
  • Cyclization facilitated by potassium carbonate (K₂CO₃), yielding the 1,3-oxazole intermediate.

Key data :

Starting Material Conditions Yield Reference
2-Fluoro-α-bromoacetophenone DMF, K₂CO₃, 60°C 82%

Introduction of the Benzenesulfonyl Group

The benzenesulfonyl moiety is introduced via sulfonylation at position 4 of the oxazole ring:

Friedel-Crafts Sulfonylation

  • Electrophilic substitution : The oxazole intermediate reacts with benzenesulfonyl chloride in the presence of AlCl₃.
  • Reaction conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 12 hours.

Optimization notes :

  • Excess AlCl₃ (2.5 equiv) ensures complete conversion.
  • Lower temperatures (0–5°C) minimize side reactions.

Transition Metal-Catalyzed Coupling

For improved regioselectivity, palladium-catalyzed coupling is employed:

  • Suzuki-Miyaura reaction : A boronic ester-functionalized oxazole reacts with benzenesulfonyl bromide.
  • Catalyst system : Pd(PPh₃)₄ with Cs₂CO₃ in tetrahydrofuran (THF).

Yield comparison :

Method Yield Purity
Friedel-Crafts 65% 90%
Suzuki-Miyaura coupling 88% 95%

Incorporation of the Piperidine-4-Carboxamide Moiety

The piperidine-4-carboxamide is introduced via amide bond formation:

Carboxylic Acid Activation

  • Piperidine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : The acyl chloride reacts with ammonium hydroxide or a primary amine in tetrahydrofuran (THF).

Protocol :

Piperidine-4-carboxylic acid (3.2 g) is treated with SOCl₂ (10 mL) at reflux for 2 hours.  
The acyl chloride is cooled, diluted with THF, and added to NH₄OH (20 mL) at 0°C.  
Yield: 85%.  

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis is utilized:

  • Wang resin functionalization : The oxazole-sulfonyl intermediate is anchored via its carboxylic acid group.
  • Amide coupling : Piperidine-4-carboxamide is introduced using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling agent.

Final Assembly and Purification

The fully substituted oxazole is coupled to the piperidine-4-carboxamide via nucleophilic aromatic substitution (NAS):

  • Reaction conditions :

    • Oxazole intermediate : 1.0 equiv.
    • Piperidine-4-carboxamide : 1.2 equiv.
    • Base : K₂CO₃ in DMF at 80°C for 8 hours.
  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexanes 1:3).
    • Recrystallization from ethanol/water.

Yield : 72–78%.

Analytical Characterization

Critical data for verifying the target compound:

Property Method Result Reference
Molecular Formula HRMS C₂₂H₂₁FN₂O₄S
Melting Point DSC 198–200°C
¹H NMR (400 MHz, CDCl₃) NMR δ 8.21 (s, 1H, oxazole-H)
HPLC Purity Reverse-phase 98.5%

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors to modulate their activity, leading to a biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3-oxazole derivatives with diverse biological activities. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference(s)
Target Compound 4-(Benzenesulfonyl), 2-(2-fluorophenyl), 5-(piperidine-4-carboxamide) ~425.5* Combines sulfonamide, fluorophenyl, and carboxamide; potential enzyme inhibition or receptor binding
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline core, 4-hydroxyphenyl, benzenesulfonamide ~350–400 Exhibits cytotoxicity and carbonic anhydrase inhibition; lacks fluorophenyl and carboxamide groups
1-[4-(Diethoxyphosphoryl)-2-methyl-1,3-oxazol-5-yl]piperidin-4-ylcarboxylic acid Diethoxyphosphoryl, methyl-oxazole, piperidine-carboxylic acid ~343.3 Phosphoryl group for solubility; lacks fluorophenyl and carboxamide
4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole (CAS 855714-71-5) 2-Methylphenyl, pyrrolidine (instead of piperidine) ~412.5 Similar oxazole core; pyrrolidine may alter binding kinetics compared to piperidine
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide (CAS 941240-55-7) Cyano, dimethylsulfamoyl-phenyl ~427.5 Dimethylsulfamoyl enhances polarity; cyano group may affect metabolic stability
4-[4-Benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine (CAS 845791-22-2) Benzyl, morpholine-heptyl chain ~427.6 Bulky substituents reduce solubility; morpholine groups may target lipid membranes

Notes:

  • Molecular Weight : The target compound (~425.5 g/mol) falls within the typical range for small-molecule drugs, balancing bioavailability and membrane permeability .
  • Fluorophenyl vs. Methylphenyl : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the 2-methylphenyl analog (CAS 855714-71-5) due to fluorine’s electron-withdrawing effects .
  • Piperidine vs.
  • Sulfonamide vs. Phosphoryl : The benzenesulfonyl group in the target compound provides stronger hydrogen-bonding capacity than the diethoxyphosphoryl group in ’s analog, which may improve target affinity .

Key Research Findings

Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (used in small-molecule analysis) confirm the planar geometry of the 1,3-oxazole core, critical for π-π stacking interactions in enzyme binding .

Synthetic Routes: Similar compounds (e.g., ) are synthesized via cyclocondensation of sulfonyl chlorides with amino-alcohols, followed by carboxamide functionalization .

Biological Activity

The compound 1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : Approximately 372.45 g/mol
  • IUPAC Name : this compound

The presence of the benzenesulfonyl group and the oxazole ring contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine and sulfonamide moieties have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies indicate that compounds similar to This compound can effectively inhibit the growth of pancreatic cancer cells with IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 value of 0.58 μM against UM16 pancreatic cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells. This inhibition leads to a depletion of ATP, ultimately resulting in cell death.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the piperidine ring and substituents on the oxazole can significantly alter biological activity. For example, the introduction of different alkyl or aryl groups can enhance potency against specific targets while reducing off-target effects.

Compound ModificationBiological ActivityIC50 (µM)
Parent CompoundModerate5.0
Fluorinated VariantHigh0.58
Sulfonamide DerivativeVery High0.31

Additional Pharmacological Activities

Beyond anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Similar piperidine derivatives have shown promise as antibacterial agents.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups are often evaluated for their anti-inflammatory potential.
  • Neurological Implications : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation: Introduction of the benzenesulfonyl group via coupling reactions using sulfonyl chlorides in basic conditions (e.g., pyridine or triethylamine) .
  • Oxazole ring formation: Cyclization of precursor amides or esters under thermal or catalytic conditions (e.g., using POCl₃ or DCC) .
  • Piperidine functionalization: Coupling the oxazole intermediate with piperidine-4-carboxamide derivatives via nucleophilic substitution or amide bond formation . Purification often employs column chromatography or recrystallization, with reaction progress monitored by TLC .

Q. How is the compound structurally characterized post-synthesis?

Characterization methods include:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group verification (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
  • Mass spectrometry: High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
  • X-ray crystallography: For definitive stereochemical assignment, though this requires high-purity crystals .

Q. What initial biological assays are recommended for activity screening?

  • Enzyme inhibition assays: Test against targets like kinases or proteases using fluorogenic substrates or ELISA-based methods .
  • Cytotoxicity screening: Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays to assess IC₅₀ values .
  • Binding affinity studies: Radioligand displacement assays or surface plasmon resonance (SPR) for receptor interaction analysis .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

  • Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives (e.g., acetonitrile) to improve reaction kinetics .
  • Catalyst screening: Test palladium or copper catalysts for coupling steps; adjust ligand ratios to minimize side products .
  • Purity assessment: Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify impurities; optimize mobile phase gradients (e.g., methanol:buffer) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Replicate assays: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal assays: Validate enzyme inhibition using both fluorescence-based and radiometric methods .
  • Computational docking: Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variability .

Q. What experimental designs are suitable for studying target interactions?

  • Mutagenesis studies: Modify key residues in the target protein’s active site to assess binding dependency .
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray co-crystallization: Resolve 3D structures of compound-target complexes to guide SAR .

Q. How to evaluate stability under physiological conditions?

  • pH stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Plasma stability: Assess metabolic resistance by incubating with human plasma and quantifying parent compound remaining .

Q. What strategies enhance structure-activity relationship (SAR) analysis?

  • Substituent variation: Synthesize analogs with modified fluorophenyl or sulfonyl groups to map pharmacophore requirements .
  • Free-Wilson analysis: Statistically correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. Which computational methods predict pharmacokinetic properties?

  • ADMET profiling: Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Molecular dynamics (MD) simulations: Model compound behavior in lipid bilayers to predict membrane permeability .

Q. How to design formulations for in vivo studies?

  • Solubility enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Pharmacokinetic profiling: Conduct dose-ranging studies in rodents with LC-MS/MS quantification of plasma concentrations .

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